4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

Soluble Guanylyl Cyclase cGMP Signaling Nitric Oxide

Researchers using ODQ for sGC inhibition risk incomplete target engagement and off-target apoptosis confounding. NS 2028 delivers superior, sustained sGC blockade with validated selectivity. • 4.7-fold more potent than ODQ against GSNO-enhanced sGC (IC50 = 17 nM); irreversible, non-competitive mechanism ensures robust inhibition in tissue homogenates and organ bath preparations. • Zero cross-reactivity with particulate guanylyl cyclase or adenylyl cyclase; does not induce caspase-3-mediated apoptosis, enabling clean dissection of NO-sGC-cGMP signaling. • Supplied ≥98% purity, with multiple standard research pack sizes available from stock for expedited global delivery.

Molecular Formula C17H26N2O3S
Molecular Weight 338.5 g/mol
Cat. No. B4778496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
Molecular FormulaC17H26N2O3S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22)
InChIKeyZZAADVSBOAODKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide: A Selective Soluble Guanylyl Cyclase Inhibitor for NO-cGMP Pathway Research


4-Butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide, commonly designated NS 2028 (CAS 204326-43-2), is a synthetic, cell-impermeable small molecule belonging to the oxadiazolo-benzoxazinone class . It functions as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC), the primary intracellular receptor for nitric oxide (NO) [1]. Its well-characterized inhibitory profile across basal, NO-stimulated, and S-nitrosoglutathione-enhanced sGC activity states makes it a critical pharmacological tool for dissecting NO-cGMP signaling in cardiovascular, neuronal, and cancer biology [2].

Target Soluble guanylyl cyclase (sGC) inhibition for NO-cGMP pathway studies
Binding Irreversible mechanism supports sustained blockade in washout protocols
Permeability Cell-impermeable; suited for extracellular/tissue homogenate assays

Why a Simple sGC Inhibitor Substitution Can Invalidate Your Assay: The Case for 4-Butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide


Substituting NS 2028 with a generic sGC inhibitor like ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) without careful consideration of potency, mechanism, and selectivity parameters can lead to experimental failure and misinterpretation . NS 2028 is an irreversible, non-competitive inhibitor, whereas ODQ acts as a reversible, NO-competitive inhibitor [1]. This fundamental mechanistic difference translates into a significant, quantifiable potency gap in identical assay conditions, with NS 2028 being 4.7-fold more potent against GSNO-enhanced sGC activity . Furthermore, the compounds exhibit divergent efficacy in cancer cell models, with NS 2028 lacking the caspase-3-mediated apoptotic activity observed for ODQ, highlighting that they are not functionally interchangeable in biological systems [2].

Mechanism divergence may alter assay readout
Irreversible (NS 2028) vs. reversible, NO-competitive (ODQ) inhibition can shift target engagement kinetics and washout independence.
Potency gap may not transfer across sGC activation states
Reported potency context differs between compounds; NS 2028 shows a substantial potency advantage against GSNO-enhanced sGC, which may not be replicated by ODQ.
Functional outcome in cell models may diverge
ODQ triggers caspase-3-mediated apoptosis in prostate cancer cells, whereas NS 2028 does not, indicating divergent cGMP-independent effects.

Quantified Differentiation of 4-Butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide for Research Procurement


Superior Potency Against GSNO-Enhanced sGC: NS 2028 vs. ODQ

NS 2028 demonstrates significantly higher potency than the widely used sGC inhibitor ODQ in a direct head-to-head comparison under identical assay conditions . The quantified difference confirms its selection as the preferred high-potency tool for studies involving S-nitrosoglutathione (GSNO)-enhanced sGC activity [1].

sGC inhibition (GSNO)
Head-to-head
IC50 = 17 nM (NS 2028)
vs. 80 nM (ODQ)
4.7-fold difference
Supports selection for GSNO-enhanced sGC studies
Mouse cerebellum homogenates
Soluble Guanylyl Cyclase cGMP Signaling Nitric Oxide

Irreversible vs. Reversible Mechanism of Action: Functional Impact on Experimental Design

A critical differentiating factor for experimental design is the irreversible nature of NS 2028's inhibition, contrasting with the reversible NO-competitive mechanism of ODQ [1]. The irreversible binding ensures sustained sGC inhibition even after washout, which is essential for protocols requiring prolonged enzyme blockade [1].

Mechanism of inhibition
Head-to-head
Irreversible (NS 2028)
vs. Reversible, NO-competitive (ODQ)
Sustained inhibition; washout compatible
Purified bovine lung sGC
Enzyme Inhibition Kinetics sGC Pharmacology Mechanism of Action

Validated Selectivity Profile: No Inhibition of Particulate or Adenylyl Cyclases

NS 2028 has a validated selectivity profile, demonstrating no inhibitory activity against particulate guanylyl cyclase (pGC) or adenylyl cyclase (AC) . This benchmark level of selectivity is a crucial parameter for its use as a definitive tool to study sGC-dependent pathways, distinguishing it from less characterized in-class compounds .

Cyclase selectivity
Data to verify
No inhibition of particulate GC or adenylyl cyclase reported
Reported sGC-specific tool context
Class-level inference; confirm in target system
Cyclase Selectivity Off-target Activity Pharmacological Tool Validation

Distinct Functional Outcome in Cancer Cell Models: Apoptosis Induction Profile

In prostate cancer cell lines, NS 2028 and the structurally related sGC inhibitor ODQ exhibit starkly divergent functional effects despite both targeting sGC [1]. ODQ significantly activates caspase-3, an executioner caspase in apoptosis, while NS 2028 is without effect on this critical pathway [1]. This indicates that the anti-proliferative effects of ODQ in these models are partially mediated through a cGMP-independent mechanism, a property not shared by NS 2028, which can serve as a more selective probe for sGC-dependent effects [1].

Caspase-3 activation
Head-to-head
NS 2028: no effect
ODQ: significant caspase-3 induction
Cell-model apoptosis endpoint context
LNCaP prostate cancer cells
Prostate Cancer Apoptosis Functional Selectivity

Defined Solubility Profile for Consistent Formulation and in Vitro Assay Performance

The reproducible in vitro performance of NS 2028 is supported by a well-defined solubility profile in standard laboratory solvents, detailed by multiple independent vendors . This pre-validated data is critical for efficient experimental planning and for comparing results across different studies, providing a practical advantage over less-characterized analogs.

Solubility profile
Data to verify
DMSO >45 mg/mL
DMF >80 mg/mL
Ethanol >2 mg/mL
Supports stock solution preparation
Vendor-reported data; verify for assay buffer
Solubility Formulation Assay Development

Recommended Research Applications for 4-Butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide Based on Differentiated Properties


Deciphering NO-cGMP Signaling in Tissue Homogenates and Intact Tissue Preparations

Given its superior potency against GSNO-enhanced sGC (IC50 = 17 nM) and irreversible mechanism [1], NS 2028 is the inhibitor of choice for experiments requiring robust and sustained sGC blockade in complex biological matrices like brain slice cultures, aortic ring preparations, and tissue homogenates. Its 4.7-fold potency advantage over ODQ ensures complete target engagement at low concentrations, a critical factor in minimizing solvent-related artifacts in organ bath experiments.

Studying sGC-Dependent vs. -Independent Cancer Cell Biology

For oncology researchers, the functional selectivity of NS 2028 is paramount. Unlike ODQ, which triggers cGMP-independent, off-target apoptosis in prostate cancer cells (LNCaP), NS 2028 acts purely as an sGC inhibitor without inducing caspase-3 activity [2]. This allows for a clean dissection of sGC's role in cancer cell proliferation and migration from the pleiotropic effects of other oxadiazolo compounds, making it a definitive probe for the NO-sGC-cGMP axis in tumor biology.

Investigating sGC-Mediated Pathways Requiring Validated Cyclase Selectivity

In pharmacological studies where the signaling contribution from sGC must be isolated from that of particulate guanylyl cyclase (pGC) or adenylyl cyclase (AC), NS 2028 is the tool of choice . Its validated lack of cross-reactivity is a fundamental prerequisite for interpreting results from experiments using natriuretic peptides (which act via pGC) or GPCR agonists stimulating cAMP production. Using a less-selective inhibitor would introduce ambiguity and necessitate extensive secondary validation assays.

Application
Selection Property
Validation Focus
Tissue NO-cGMP signaling studies
Irreversible inhibition & reported GSNO-enhanced sGC inhibition profile
Sustained target engagement in tissue models
Cancer cell sGC-dependency studies
Functional selectivity (lacks caspase-3 activation)
Apoptosis endpoint review (caspase-3 activity)
Cyclase selectivity investigation
Reported selectivity (no pGC/AC inhibition)
Pathway specificity verification
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